4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that combines several functional groupsIts structure includes a quinoline core, a benzothiazole moiety, and several functional groups that contribute to its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the formation of the quinoline core through cyclization reactions involving anthranilic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while reduction of the carbonyl groups can produce quinoline alcohols .
Scientific Research Applications
4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Biological Studies: The compound’s interaction with various biological targets, including enzymes and receptors, is studied to understand its potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives share structural similarities and are also studied for their biological activities.
Quinoline Derivatives: Compounds such as chloroquine and quinine, which have a quinoline core, are well-known for their antimalarial properties.
Uniqueness
What sets 4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide apart is its combination of functional groups and the resulting biological activity.
Properties
Molecular Formula |
C29H27N3O3S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C29H27N3O3S/c1-3-4-7-16-32-23-9-6-5-8-21(23)26(33)25(29(32)35)27(34)30-20-13-11-19(12-14-20)28-31-22-15-10-18(2)17-24(22)36-28/h5-6,8-15,17,33H,3-4,7,16H2,1-2H3,(H,30,34) |
InChI Key |
GSZGMXRGLPDDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O |
Origin of Product |
United States |
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